molecular formula C4H9ClF3N B1652111 (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride CAS No. 1389320-29-9

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Cat. No.: B1652111
CAS No.: 1389320-29-9
M. Wt: 163.57
InChI Key: XYLBSNZYSDBVHA-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. It is commonly used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride typically involves the reaction of ®-1,1,1-trifluoro-2-propylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(R)1,1,1trifluoro2propylamine+CH3I(R)NMethyl1,1,1trifluoro2propylamine+HI(R)-1,1,1-trifluoro-2-propylamine + CH_3I \rightarrow (R)-N-Methyl-1,1,1-trifluoro-2-propylamine + HI (R)−1,1,1−trifluoro−2−propylamine+CH3​I→(R)−N−Methyl−1,1,1−trifluoro−2−propylamine+HI

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

(R)NMethyl1,1,1trifluoro2propylamine+HCl(R)NMethyl1,1,1trifluoro2propylaminehydrochloride(R)-N-Methyl-1,1,1-trifluoro-2-propylamine + HCl \rightarrow (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride (R)−N−Methyl−1,1,1−trifluoro−2−propylamine+HCl→(R)−N−Methyl−1,1,1−trifluoro−2−propylaminehydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a useful tool for probing biological systems.

Medicine

In medicine, ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is investigated for its potential therapeutic effects. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride
  • N-Methyl-1,1,1-trifluoro-2-propylamine
  • N-Methyl-1,1,1-trifluoro-2-ethylamine

Uniqueness

®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(2R)-1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLBSNZYSDBVHA-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389320-29-9
Record name 2-Propanamine, 1,1,1-trifluoro-N-methyl-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389320-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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